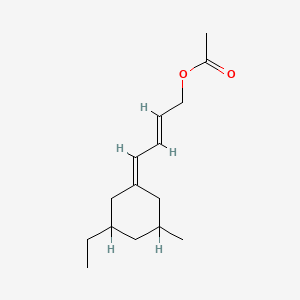
4-(3-Ethyl-5-methylcyclohexylidene)-2-buten-1-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Ethyl-5-methylcyclohexylidene)-2-buten-1-yl acetate is an organic compound that belongs to the class of cycloalkenes. This compound is characterized by a cyclohexylidene ring substituted with ethyl and methyl groups, and an acetate group attached to a butenyl chain. It is used in various chemical and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethyl-5-methylcyclohexylidene)-2-buten-1-yl acetate typically involves the following steps:
Formation of the Cyclohexylidene Ring: The cyclohexylidene ring is formed through a cyclization reaction involving appropriate precursors such as ethyl and methyl-substituted cyclohexanones.
Attachment of the Butenyl Chain: The butenyl chain is introduced via a Wittig reaction, where a phosphonium ylide reacts with the cyclohexylidene ring to form the desired butenyl-substituted product.
Acetylation: The final step involves the acetylation of the butenyl chain using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反应分析
Types of Reactions
4-(3-Ethyl-5-methylcyclohexylidene)-2-buten-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles such as hydroxide ions replace the acetate group with a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated cyclohexylidene derivatives.
Substitution: Hydroxyl-substituted butenyl derivatives.
科学研究应用
4-(3-Ethyl-5-methylcyclohexylidene)-2-buten-1-yl acetate is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(3-Ethyl-5-methylcyclohexylidene)-2-buten-1-yl acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways, leading to modulation of their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cellular metabolism.
相似化合物的比较
Similar Compounds
4-(3-Ethyl-5-methylcyclohexylidene)-2-buten-1-ol: Similar structure but with a hydroxyl group instead of an acetate group.
4-(3-Ethyl-5-methylcyclohexylidene)-2-buten-1-yl propionate: Similar structure but with a propionate group instead of an acetate group.
Uniqueness
4-(3-Ethyl-5-methylcyclohexylidene)-2-buten-1-yl acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its acetate group makes it more reactive in certain chemical reactions compared to its hydroxyl or propionate analogs.
属性
CAS 编号 |
94200-96-1 |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC 名称 |
[(E,4E)-4-(3-ethyl-5-methylcyclohexylidene)but-2-enyl] acetate |
InChI |
InChI=1S/C15H24O2/c1-4-14-9-12(2)10-15(11-14)7-5-6-8-17-13(3)16/h5-7,12,14H,4,8-11H2,1-3H3/b6-5+,15-7+ |
InChI 键 |
ULDRZFWQYAWGLO-CSNJMMPQSA-N |
手性 SMILES |
CCC1CC(C/C(=C\C=C\COC(=O)C)/C1)C |
规范 SMILES |
CCC1CC(CC(=CC=CCOC(=O)C)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


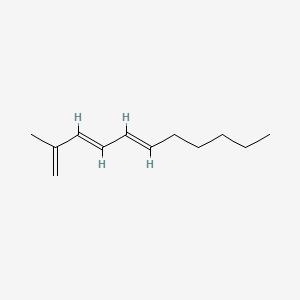
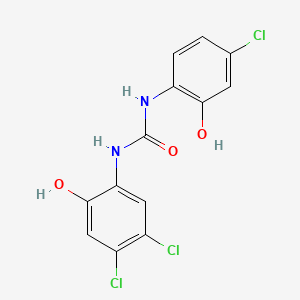
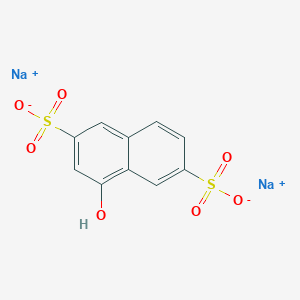

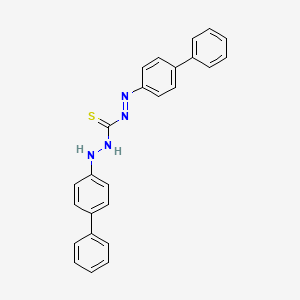

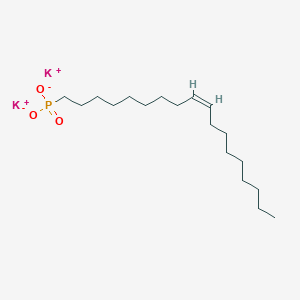
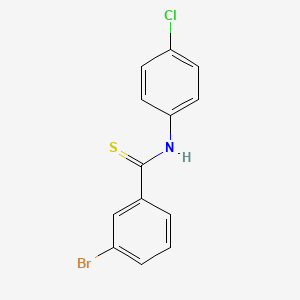

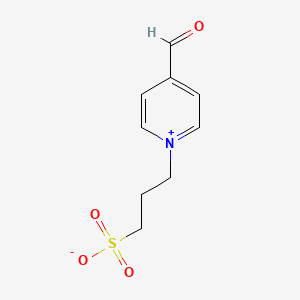

![[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid](/img/structure/B12669955.png)


